1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide (hereafter referred to as “1-CMT”) is a novel compound that has been synthesized for use in scientific research. It is a small molecule that has been found to have many potential applications in laboratory experiments, as well as in biochemical and physiological research. 1-CMT is a derivative of pyrazole, a five-membered heterocyclic compound, and is composed of a cyclopropylmethyl group, a thiophen-3-yl group, and a carboximidamide group. This molecule has been found to have a variety of biochemical and physiological effects, and is a promising compound for use in laboratory experiments.
Scientific Research Applications
Anticancer Activity
The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides through cyclocondensation has demonstrated significant anticancer activity against leukemia cell lines, including Jurkat, RS4;11, and K562, with half maximal inhibitory concentration (IC50) values indicating potential efficacy in acute lymphoblastic and myelogenous leukemia (Santos et al., 2016).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. The compounds reduced immobility time in both force swimming and tail suspension tests, suggesting potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Synthesis and characterization of novel chitosan Schiff bases incorporating heterocyclic moieties, including thiophenyl derivatives, demonstrated antimicrobial activity against a variety of bacterial and fungal strains. The antimicrobial activity varied depending on the Schiff base moiety, showcasing potential for targeted antimicrobial applications (Hamed et al., 2020).
Enzyme Inhibitory Activity
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Compounds exhibited significant inhibitory activities, suggesting potential for treating diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)11-5-10(9-3-4-17-7-9)15-16(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGDIPQQQBLYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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